Insulin Detemir

Catalog No.
S1544243
CAS No.
169148-63-4
M.F
C267H402N64O76S6
M. Wt
5917 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin Detemir

CAS Number

169148-63-4

Product Name

Insulin Detemir

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-(tetradecanoylamino)hexanoic acid

Molecular Formula

C267H402N64O76S6

Molecular Weight

5917 g/mol

InChI

InChI=1S/C267H402N64O76S6/c1-29-32-33-34-35-36-37-38-39-40-50-64-204(347)280-95-52-51-61-170(265(404)405)298-256(395)197-63-54-97-331(197)264(403)220(147(28)336)330-248(387)182(110-154-71-79-160(340)80-72-154)309-240(379)178(106-150-59-48-43-49-60-150)307-237(376)177(105-149-57-46-42-47-58-149)289-207(350)120-282-223(362)162(62-53-96-281-267(276)277)291-227(366)163(84-91-209(352)353)288-206(349)119-283-225(364)192-126-409-410-127-193(252(391)314-187(266(406)407)115-203(275)346)319-241(380)181(109-153-69-77-159(339)78-70-153)308-245(384)185(113-201(273)344)312-231(370)168(86-93-211(356)357)295-233(372)172(99-134(6)7)300-229(368)164(81-88-198(270)341)293-238(377)179(107-151-65-73-157(337)74-66-151)305-235(374)173(100-135(8)9)304-250(389)189(123-333)315-253(392)195-129-412-411-128-194(318-232(371)166(83-90-200(272)343)292-228(367)169(87-94-212(358)359)297-258(397)216(142(22)23)327-262(401)217(143(24)30-2)323-205(348)116-268)254(393)320-196(255(394)329-219(146(27)335)263(402)316-190(124-334)251(390)328-218(144(25)31-3)261(400)322-195)130-413-408-125-191(317-236(375)174(101-136(10)11)301-242(381)183(111-155-117-278-131-285-155)310-230(369)165(82-89-199(271)342)294-244(383)186(114-202(274)345)313-259(398)213(139(16)17)324-222(361)161(269)104-148-55-44-41-45-56-148)224(363)284-121-208(351)290-188(122-332)249(388)311-184(112-156-118-279-132-286-156)243(382)303-176(103-138(14)15)247(386)325-214(140(18)19)257(396)296-167(85-92-210(354)355)226(365)287-145(26)221(360)299-171(98-133(4)5)234(373)306-180(108-152-67-75-158(338)76-68-152)239(378)302-175(102-137(12)13)246(385)326-215(141(20)21)260(399)321-192/h41-49,55-60,65-80,117-118,131-147,161-197,213-220,332-340H,29-40,50-54,61-64,81-116,119-130,268-269H2,1-28H3,(H2,270,341)(H2,271,342)(H2,272,343)(H2,273,344)(H2,274,345)(H2,275,346)(H,278,285)(H,279,286)(H,280,347)(H,282,362)(H,283,364)(H,284,363)(H,287,365)(H,288,349)(H,289,350)(H,290,351)(H,291,366)(H,292,367)(H,293,377)(H,294,383)(H,295,372)(H,296,396)(H,297,397)(H,298,395)(H,299,360)(H,300,368)(H,301,381)(H,302,378)(H,303,382)(H,304,389)(H,305,374)(H,306,373)(H,307,376)(H,308,384)(H,309,379)(H,310,369)(H,311,388)(H,312,370)(H,313,398)(H,314,391)(H,315,392)(H,316,402)(H,317,375)(H,318,371)(H,319,380)(H,320,393)(H,321,399)(H,322,400)(H,323,348)(H,324,361)(H,325,386)(H,326,385)(H,327,401)(H,328,390)(H,329,394)(H,330,387)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,404,405)(H,406,407)(H4,276,277,281)/t143-,144-,145-,146+,147+,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,213-,214-,215-,216-,217-,218-,219-,220-/m0/s1

InChI Key

UGOZVNFCFYTPAZ-IOXYNQHNSA-N

SMILES

Array

Synonyms

12C-Lys(B29)-DB30I, B29 tetradecanoyl Lys B30 des Ala insulin, B29-tetradecanoyl-Lys-B30-des-Ala-insulin, basal insulin detemir, Des-(B30)-insulin, Lys(B29)-tetradecanoyl, Detemir, Basal Insulin, Detemir, Insulin, insulin detemir, Insulin Detemir, Basal, Insulin, Tetradecanoyl-Lys(B29)-des-Ala(B30), Insulin, Tetradecanoyllysyl(B29)-desalanyl(B30), Levemir, NN 304, NN-304, NN304

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)CC)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O

The exact mass of the compound Lecemir is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Insulin, Long-Acting. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Insulin Detemir is a long-acting, soluble basal insulin analog designed for predictable glycemic control. Its defining structural feature is the acylation of the lysine residue at position B29 with a 14-carbon myristic fatty acid, following the removal of the B30 threonine. This modification facilitates a unique protraction mechanism based on reversible binding to albumin in the blood and interstitial fluid, which differentiates it from other long-acting insulins and is central to its pharmacokinetic and pharmacodynamic profile. The compound is formulated as a clear, neutral pH solution, a key handling and processability characteristic.

Direct substitution of Insulin Detemir with other long-acting analogs like Insulin Glargine or NPH Insulin is unsuitable due to fundamental differences in their protraction mechanisms and formulation chemistry, which dictate their performance and handling. Insulin Detemir achieves its long duration of action via reversible albumin binding, whereas Insulin Glargine relies on microprecipitation in the subcutaneous tissue from an acidic solution to a neutral pH. NPH insulin is a crystalline suspension that requires resuspension before use. These distinct mechanisms result in non-equivalent pharmacokinetic profiles, particularly in action variability, making them functionally non-interchangeable for applications requiring high predictability.

Superior Glycemic Control Predictability Due to Lower Pharmacodynamic Variability

In a randomized, double-blind, euglycemic clamp study, Insulin Detemir demonstrated a significantly more predictable glucose-lowering effect compared to both Insulin Glargine and NPH Insulin. The within-subject variability, a key measure of reproducibility for a basal insulin, was substantially lower for Insulin Detemir across multiple pharmacodynamic endpoints. For the total glucose-lowering effect over 24 hours (GIR-AUC 0-24h), Insulin Detemir's coefficient of variation (CV) was 27%, compared to 48% for Insulin Glargine and 68% for NPH Insulin.

Evidence DimensionWithin-subject variability of total glucose-lowering effect (CV of GIR-AUC 0-24h)
Target Compound Data27%
Comparator Or BaselineInsulin Glargine: 48% NPH Insulin: 68%
Quantified Difference44% less variable than Insulin Glargine; 60% less variable than NPH Insulin
ConditionsEuglycemic glucose clamp conditions in subjects with Type 1 diabetes receiving a 0.4 units/kg dose.

Lower variability translates to higher reproducibility and predictability in experimental and therapeutic settings, reducing the risk of unexpected hypoglycemia or hyperglycemia.

Distinct Albumin-Binding Mechanism Avoids Precipitation-Based Protraction

Insulin Detemir's protraction mechanism is based on the reversible binding of its myristic acid side chain to albumin, both in the subcutaneous depot and in circulation. This is fundamentally different from Insulin Glargine, which is formulated at an acidic pH (~4.0) and precipitates upon injection into the neutral physiological pH of subcutaneous tissue, forming a depot from which it is slowly released. Insulin Detemir is supplied as a soluble, neutral pH solution, which remains soluble post-injection, avoiding the material handling and potential tissue reaction issues associated with acidic, precipitating formulations.

Evidence DimensionProtraction Mechanism & Formulation pH
Target Compound DataReversible albumin binding; formulated at neutral pH.
Comparator Or BaselineInsulin Glargine: Subcutaneous microprecipitation; formulated at acidic pH (~4.0).
Quantified DifferenceQualitatively different mechanism and formulation chemistry.
ConditionsStandard pharmaceutical formulation and subcutaneous administration.

The neutral, soluble formulation simplifies handling and is compatible with physiological pH, making it suitable for research models and formulation development where acidic pH or precipitation is undesirable.

Reduced Risk of Hypoglycemia Compared to NPH Insulin

In a 6-month multinational clinical trial comparing basal-bolus therapies in patients with type 1 diabetes, treatment with Insulin Detemir was associated with a statistically significant reduction in hypoglycemic events compared to NPH insulin. The overall risk of hypoglycemia was 22% lower with Insulin Detemir. The risk reduction was even more pronounced for nocturnal hypoglycemia (23:00–06:00), which was 34% lower for the Insulin Detemir group. This improved safety profile is a direct consequence of its more predictable absorption and action.

Evidence DimensionRelative risk of hypoglycemia
Target Compound Data22% lower overall risk; 34% lower nocturnal risk.
Comparator Or BaselineNPH Insulin (Baseline)
Quantified Difference22-34% risk reduction.
Conditions6-month, multinational, open, parallel-group comparison in 448 patients with type 1 diabetes.

For any application involving live subjects or sensitive cell cultures, a reduced risk of hypoglycemia provides a wider safety margin and more reliable outcomes.

High-Reproducibility Studies of Basal Insulin Action

For preclinical or clinical research requiring highly consistent day-to-day metabolic effects, Insulin Detemir is a preferred tool. Its significantly lower within-subject variability compared to Insulin Glargine and NPH Insulin ensures that observed effects are due to the experimental intervention rather than fluctuations in basal insulin activity.

Development of Neutral pH, Long-Acting Peptide Formulations

As a well-characterized, commercially available peptide that achieves long action at neutral pH without precipitation, Insulin Detemir serves as a benchmark compound. It is suitable for use in developing and testing novel formulation platforms for other acylated peptides or biologics where maintaining solubility at physiological pH is a critical requirement.

In Vivo Models Requiring Minimized Hypoglycemia Risk

In animal models or human studies where hypoglycemia is a primary safety concern and a potential confounder, Insulin Detemir provides a more reliable basal insulin foundation. Its demonstrated lower risk of hypoglycemia, particularly nocturnal, compared to NPH insulin allows for more aggressive and stable glycemic control without compromising subject safety.

XLogP3

-3.5

Hydrogen Bond Acceptor Count

87

Hydrogen Bond Donor Count

76

Exact Mass

5914.7950469 Da

Monoisotopic Mass

5912.7883372 Da

Heavy Atom Count

413

UNII

4FT78T86XV

Drug Indication

Insulin detemir is indicated to improve glycemic control in adults and children with diabetes mellitus.
FDA Label
Treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above.
Treatment of type II diabetes mellitus, Treatment of type I diabetes mellitus

Pharmacology

Insulin Detemir is a long-lasting, recombinant version of human insulin. It is an insulin analogue with myristic acid bound to the lysine at position B29 and a deletion of B30.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A10AE05
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AE - Insulins and analogues for injection, long-acting
A10AE05 - Insulin detemi

Mechanism of Action

Insulin detemir binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signalling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. Insulin detemir’s long duration of action appears to be a result of slow systemic absorption from the injection site and delayed distribution to target tissues. The myristic acid side chain on insulin detemir increases self-association and gives it a high binding affinity to serum albumin. These features slow its distribution into target tissues and prolong its duration of action.

Absorption Distribution and Excretion

After subcutaneous injection of LEVEMIR in healthy subjects and in patients with diabetes, insulin detemir serum concentrations had a relatively constant concentration/time profile over 24 hours with the maximum serum concentration (Cmax) reached between 6-8 hours post dose. When single dose of 0.5 units/kg of insulin detemir was given to adult type 1 diabetes patients, the maximum serum concentration (Cmax) was 4,641 ± 2,299 pmol/L.Insulin detemir was more slowly absorbed after subcutaneous administration to the thigh where AUC0-5h was 30 40% lower and AUC0-∞ was 10% lower than the corresponding AUCs with subcutaneous injections to the deltoid and abdominal regions. Insulin detemir has a slow and prolonged absorption and a relatively constant concentration/time profile over 24 hours with no pronounced peak. The median time to maximum serum insulin concentration was 12 hours after injection. On average, serum insulin concentrations declined to baseline by approximately 24 hours. The absolute bioavailability of insulin detemir is approximately 60%.
30 to 80% of circulating insulin is removed by the kidney.
Insulin detemir has an apparent volume of distribution of approximately 0.1 L/kg.
The apparent clearance (CL/F) was fairly consistent among different patients population with type 1 diabetes. It was estimated to be 3.43 ± 1.36 L/min·kg in 6 to 12 years old patients, 3.74 ± 0.98 L/min·kg in 13 to 17 years old, and 3.41 ± 1.00 L/min·kg in adult patients (18-65 years old).

Metabolism Metabolites

The liver and kidney play the major role in metabolizing insulin.However, while the liver predominantly metabolizes endogenous insulin, exogenous insulin is primarily metabolized due to the kidney since it is not directly delivered into the portal system.

Wikipedia

Insulin detemir

Biological Half Life

After subcutaneous administration in patients with type 1 diabetes, insulin detemir has a terminal half-life of 5 to 7 hours depending on dose.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024

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